![molecular formula C19H15N3O2 B2370672 1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde CAS No. 1159695-18-7](/img/structure/B2370672.png)
1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde
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Overview
Description
Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been used in the treatment of various disorders in the human body . The oxadiazole ring is a versatile moiety in medicinal chemistry, known for its wide range of biological activities.
Scientific Research Applications
Antiviral Applications
Indole derivatives, including the one you mentioned, have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities . These compounds have shown inhibitory activity against various viruses, making them potential candidates for antiviral drug development .
Anti-Inflammatory Applications
Indole derivatives are known to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing a promising avenue for future research and drug development .
Anticancer Applications
Indole derivatives have shown potential in the field of oncology, demonstrating anticancer activities . They have been used in the development of medicinal scaffolds for cancer treatment, making them valuable in cancer research .
Anti-HIV Applications
Indole derivatives have been utilized in the development of medicinal scaffolds that demonstrate anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV .
Antioxidant Applications
Indole derivatives are known to possess antioxidant properties . They can potentially be used in the treatment of diseases caused by oxidative stress, providing a promising avenue for future research and drug development .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial activities . They have been used in the development of medicinal scaffolds for the treatment of various microbial infections .
Antitubercular Applications
Indole derivatives have been utilized in the development of medicinal scaffolds that demonstrate antitubercular activities . This suggests that they could be used in the development of drugs for the treatment of tuberculosis .
Antidiabetic Applications
Indole derivatives are known to possess antidiabetic properties . They can potentially be used in the treatment of diabetes, providing a promising avenue for future research and drug development .
Mechanism of Action
Target of Action
The compound “1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13-6-8-14(9-7-13)19-20-18(21-24-19)11-22-10-15(12-23)16-4-2-3-5-17(16)22/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNUETFAMCOQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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